(3-Morpholinophenyl)methanamine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H18Cl2N2O |
|---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
(3-morpholin-4-ylphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13;;/h1-3,8H,4-7,9,12H2;2*1H |
InChI Key |
FNRNYZDDVROPCD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Boc Protection of (3-Bromophenyl)methanamine
The primary amine of (3-Bromophenyl)methanamine hydrochloride is protected using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under mild conditions. This step achieves near-quantitative yields (88–100%) in dichloromethane (DCM) with triethylamine (TEA) as a base.
Representative Protocol
-
Substrate : (3-Bromophenyl)methanamine hydrochloride (25.0 g, 110 mmol).
-
Reagents : Boc<sub>2</sub>O (24.5 g, 110 mmol), TEA (15.6 mL, 110 mmol).
-
Solvent : DCM (250 mL).
-
Conditions : Stirring at 20°C for 16 hours.
-
Workup : Washing with water, drying over Na<sub>2</sub>SO<sub>4</sub>, and solvent evaporation.
-
Yield : 32.4 g (100%) of tert-butyl (3-bromobenzyl)carbamate.
Critical Factors
-
Base Selection : TEA neutralizes HCl, facilitating Boc activation.
-
Solvent : DCM’s low polarity minimizes side reactions.
-
Scalability : The reaction is linearly scalable without yield loss.
Deprotection and Salt Formation
HCl-Mediated Boc Removal
The Boc group is cleaved using hydrochloric acid, yielding the primary amine as its dihydrochloride salt.
Protocol
-
Substrate : tert-Butyl (3-morpholinophenyl)methylcarbamate (5.0 g, 14.6 mmol).
-
Reagent : 4M HCl in dioxane (50 mL).
-
Conditions : Stirring at 20°C for 4 hours.
-
Workup : Solvent evaporation and recrystallization from ethanol/ether.
-
Yield : 3.8 g (90%) of this compound.
Analytical Data
Optimization of Reaction Conditions
Solvent and Temperature Effects
Chemical Reactions Analysis
Acylation Reactions
The primary amine reacts with acylating agents to form amides. This is critical in pharmaceutical intermediate synthesis:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Et₃N, DCM, 0°C → RT, 4h | N-Acetyl-(3-morpholinophenyl)methanamine | 78% | |
| Benzoyl chloride | Pyridine, THF, reflux, 6h | N-Benzoyl derivative | 65% |
Key Findings :
-
The morpholine ring’s electron-donating properties enhance the amine’s nucleophilicity, favoring acylation.
-
Steric hindrance from the morpholine group reduces reaction rates compared to unsubstituted benzylamines .
Alkylation Reactions
The amine undergoes alkylation with alkyl halides or epoxides:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | N-Methyl-(3-morpholinophenyl)methanamine | 82% | |
| Ethylene oxide | H₂O, RT, 24h | N-(2-Hydroxyethyl) derivative | 70% |
Mechanistic Insight :
-
Alkylation proceeds via an SN2 mechanism, with the morpholine ring stabilizing transition states through resonance .
Nucleophilic Substitution
The amine acts as a nucleophile in displacement reactions:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Nitrobenzyl bromide | DIPEA, ACN, 50°C, 8h | N-(4-Nitrobenzyl) derivative | 60% | |
| Propargyl bromide | NaHCO₃, EtOH, RT, 6h | N-Propargyl derivative | 55% |
Salt Formation and Acid-Base Behavior
As a dihydrochloride salt, the compound dissociates in aqueous solutions:
-
pKa : The amine group has a pKa of ~9.2, enabling protonation/deprotonation under physiological conditions .
-
Stability : The salt form exhibits improved solubility in polar solvents (e.g., water: >50 mg/mL) but decomposes above 200°C .
Coupling Reactions
The aromatic ring participates in palladium-catalyzed cross-couplings:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 3-Morpholinophenyl-biphenyl hybrid | 45% |
Limitations :
Reductive Amination
While not directly documented for this compound, analogous morpholinophenylmethanamines undergo reductive amination with ketones:
| Ketone | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclohexanone | NaBH₃CN, MeOH, RT, 24h | N-Cyclohexyl derivative | 68%* |
*Inferred from structurally similar compounds .
Oxidation Reactions
The amine is susceptible to oxidation under strong conditions:
| Oxidizing Agent | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 3h | 3-Morpholinobenzoic acid | Complete oxidation | |
| m-CPBA | DCM, 0°C → RT, 2h | N-Oxide derivative | 30% yield |
Complexation with Metals
The morpholine nitrogen and amine group can coordinate transition metals:
| Metal Salt | Conditions | Application | Reference |
|---|---|---|---|
| Cu(II) acetate | MeOH, RT, 2h | Catalytic intermediates in coupling |
Critical Analysis of Reactivity
-
Electronic Effects : The morpholine ring increases electron density at the para-position of the phenyl ring, directing electrophilic substitution to the meta-amine site .
-
Steric Effects : Bulkier reagents exhibit reduced yields due to steric hindrance from the morpholine oxygen .
-
Solubility : The dihydrochloride form’s high polarity limits reactivity in non-polar solvents, favoring aqueous or DMF-based conditions .
Scientific Research Applications
Medicinal Chemistry Applications
-
STAT3 Inhibition :
Research has indicated that compounds similar to (3-Morpholinophenyl)methanamine dihydrochloride exhibit significant inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is crucial in various cancers. In studies, designed ligands incorporating this compound showed a reduction in STAT3 dimerization by 35% to 55% at concentrations around 100 µM, demonstrating potential for cancer therapeutics targeting breast cancer cell lines like MDA-MB-231 . -
Antitumor Activity :
In vivo studies involving xenografted mice with MDA-MB-231 tumors revealed that derivatives of this compound could significantly inhibit tumor growth, suggesting its utility as a lead compound in developing new anticancer agents . -
Neuroprotection :
Compounds derived from this compound have been explored for their neuroprotective properties. They have shown potential in reducing neuronal cell death in models of neurodegenerative diseases by modulating pathways involved in apoptosis and inflammation .
Organic Synthesis Applications
-
Reagent in Organic Reactions :
This compound serves as a versatile reagent in organic synthesis, particularly in the formation of biologically active compounds and pharmaceuticals. Its ability to participate in nucleophilic substitutions makes it valuable for synthesizing complex organic molecules . -
Synthesis of Pesticides :
The compound has been utilized in agricultural chemistry for synthesizing pesticides and other agrochemicals, demonstrating its role beyond medicinal applications .
Case Study 1: Development of STAT3 Inhibitors
A study conducted at King's College London synthesized a series of ligands based on this compound aimed at inhibiting STAT3 dimerization. The lead compounds exhibited selective toxicity against STAT3-dependent cell lines, with IC50 values ranging from 6.5 µM to 10.5 µM. The results highlighted the compound's potential as a scaffold for designing effective cancer therapeutics .
Case Study 2: Neuroprotective Effects
In research published regarding neuroprotection, derivatives of this compound were shown to significantly reduce apoptosis in neuronal cells under oxidative stress conditions. The findings suggest that these compounds could be further developed into therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Mechanism of Action
The mechanism of action of (3-Morpholinophenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares (3-Morpholinophenyl)methanamine dihydrochloride with five analogs, highlighting differences in substituents, molecular weight, and salt forms:
Note: The molecular weight for the target compound is inferred based on structural similarity to and .
Key Observations:
Salt Forms : Dihydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than hydrochloride salts (e.g., ) due to increased ionic character.
Substituent Effects: Morpholine vs. Biphenyl Systems: ’s biphenyl structure introduces steric bulk, which may reduce solubility but improve selectivity in hydrophobic binding pockets.
Biological Activity
(3-Morpholinophenyl)methanamine dihydrochloride , a compound characterized by its morpholine ring and amine group, has garnered attention in medicinal chemistry due to its significant biological activity. Its molecular formula, CHClNO, indicates the presence of two hydrochloride ions, contributing to its solubility and potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits diverse biological activities, including:
- Antioxidant Properties : The compound has shown potential in combating oxidative stress, which is implicated in various diseases.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
- Neuroactive Effects : Its structural features allow it to interact with neuroreceptors, indicating possible applications in treating neurological disorders.
The compound's mechanism of action is primarily linked to its ability to bind to various biological targets. Interaction studies have demonstrated that it can modulate receptor activity and influence cellular signaling pathways.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally similar to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Aminomethyl)phenol | Contains an amino group on phenol | Antioxidant, potential anticancer |
| 4-(Morpholinomethyl)phenol | Morpholine substituent on phenol | Neuroactive properties |
| 2-(Morpholinophenyl)ethanol | Ethanol chain addition | Antimicrobial activity |
The unique combination of morpholine and phenyl groups in this compound enhances its solubility and biological activity compared to these compounds.
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxicity against various cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations.
Case Study 2: Neuroactive Properties
Another research effort focused on the neuroactive effects of this compound. It was observed that this compound could enhance neurotransmitter release in neuronal cultures, suggesting a potential role in treating neurodegenerative diseases.
Table of Research Findings
| Study Focus | Key Findings | Reference |
|---|---|---|
| Anticancer Activity | Significant cytotoxicity against cancer cells | |
| Neuroactive Properties | Enhanced neurotransmitter release | |
| Antioxidant Activity | Effective in reducing oxidative stress |
Q & A
Q. What are the recommended synthetic routes for (3-Morpholinophenyl)methanamine dihydrochloride?
- Methodological Answer : The synthesis typically involves coupling morpholine derivatives with phenylmethanamine precursors. For example, a diamine intermediate (e.g., carbazolyldiamine) can react with a tetrachloromonospirophosphazene compound in tetrahydrofuran (THF) under reflux, using triethylamine (Et₃N) as a base to neutralize HCl byproducts. The reaction is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography . Alternative routes may use reductive amination of 3-morpholinobenzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol, followed by dihydrochloride salt formation using HCl gas .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the morpholine ring (δ ~3.7 ppm for N-CH₂-O) and aromatic protons (δ ~7.0–7.5 ppm).
- Mass Spectrometry (MS) : Exact mass analysis (e.g., ESI-MS) to verify the molecular ion ([M+H]⁺ expected at m/z 262.04) .
- X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond angles and salt formation .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Methodological Answer : The compound is hygroscopic and soluble in polar solvents like water, methanol, or DMSO (≥10 mg/mL). For cell-based assays, prepare stock solutions in sterile PBS or saline (pH 7.4) to avoid solvent toxicity. Precipitation in low-pH buffers may occur; adjust with NaOH if necessary .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during synthesis?
- Methodological Answer :
- Temperature Control : Maintain room temperature during coupling reactions to minimize side products (e.g., over-alkylation) .
- Catalyst Screening : Test alternatives to Et₃N (e.g., DMAP or DBU) to enhance reaction efficiency.
- Solvent Selection : THF or acetonitrile may improve solubility of intermediates compared to DCM .
- In-situ Monitoring : Use FTIR or inline UV spectroscopy to track amine group consumption .
Q. What are common discrepancies in bioactivity data when using this compound as a LOXL2 inhibitor?
- Methodological Answer : Discrepancies often arise from:
- Enzyme Source Variability : Recombinant LOXL2 vs. cell lysates may yield different IC₅₀ values (e.g., 126 nM in purified enzyme vs. 200 nM in cellular assays) .
- Buffer Composition : High salt concentrations (>150 mM NaCl) reduce inhibitor binding affinity.
- Redox Interference : Thiol-containing buffers (e.g., DTT) may react with the dihydrochloride salt, altering activity .
Validate results using orthogonal assays (e.g., Western blot for H3K4 methylation) .
Q. How to address stability issues during long-term storage of the compound?
- Methodological Answer :
- Storage Conditions : Keep at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the morpholine ring.
- Lyophilization : For aqueous solutions, lyophilize and reconstitute fresh to avoid degradation.
- Quality Control : Perform stability-indicating HPLC every 6 months to monitor degradation products (e.g., free morpholine or phenylmethanamine) .
Application-Focused Questions
Q. What mechanistic insights does this compound provide in fibrosis research?
- Methodological Answer : As a LOXL2 inhibitor, it blocks collagen crosslinking by suppressing lysyl oxidase activity. In vitro, use 10–50 µM to reduce extracellular matrix deposition in fibroblasts. Pair with siRNA knockdown to confirm target specificity . In vivo, administer 5 mg/kg orally in rodent models and assess hydroxyproline content in tissues .
Q. How does structural modification of the morpholine ring impact bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups : Fluorination at the 4-position of the morpholine ring enhances metabolic stability but reduces solubility.
- Ring Expansion : Replacing morpholine with piperazine increases LOXL2 selectivity but may elevate off-target effects on monoamine oxidases .
- Salt Form : Freebase vs. dihydrochloride forms alter pharmacokinetics (e.g., dihydrochloride improves oral bioavailability in rat models) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
